Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride
Overview
Description
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The empirical formula of a similar compound, 1-ethyl-4-piperidin-4-yl-piperazine, is C11H23N3 . The molecular weight is 197.32 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-ethyl-4-piperidin-4-yl-piperazine, include a molecular weight of 197.32 . The compound is solid in form .Scientific Research Applications
Antimicrobial Applications
- Synthesis of Fluoroquinolone Derivatives : Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride is used in the synthesis of fluoroquinolone derivatives, demonstrating promising antibacterial and antifungal activities. These compounds were evaluated using the microbroth dilution technique against pathogens like Candida albicans and Cryptococcous neoformans, revealing some compounds with significant antimicrobial activities (Srinivasan et al., 2010).
Anticancer Applications
- Propanamide Derivatives for Cancer Therapy : A series of propanamide derivatives, including Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate, were synthesized and evaluated as anticancer agents. Some derivatives showed low IC50 values, indicating strong anticancer potential compared to the reference drug doxorubicin. This highlights the compound's role in developing new therapeutic agents for cancer treatment (Rehman et al., 2018).
Enzyme Inhibitory Applications
- Inhibition of Carboxylesterases : The compound played a significant role in the study focusing on the development of inhibitors for human intestinal carboxylesterase, aiming to mitigate the toxic side effects of the anticancer prodrug CPT-11. This research is pivotal for creating targeted therapies to enhance the efficacy and safety of cancer treatments (Yoon et al., 2004).
Chemical Synthesis and Characterization
- Complex Formation with Metals : Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate, a related compound, and its complexes with Ni(II), Zn(II), and Cd(II) were synthesized and characterized using several techniques, including spectroscopy and DFT methods. The study provided insights into the binding behaviors and possible geometries of these complexes, contributing to the broader understanding of metal-ligand interactions in medicinal chemistry (Prakash et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
Given its structural similarity to other piperidinecarboxylic acids , it might interact with its targets in a similar manner.
Biochemical Pathways
It’s possible that it may influence the nitric oxide synthesis pathway due to its potential interaction with nitric oxide synthase . Nitric oxide plays a significant role in various biological processes, including vasodilation, immune response, and neurotransmission.
Biochemical Analysis
Biochemical Properties
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms, in humans . These interactions can modulate the production of nitric oxide, a crucial signaling molecule in various physiological processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in inflammatory responses and cellular stress . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on nitric oxide synthase, leading to modulation of its activity . This binding can result in either inhibition or activation of the enzyme, depending on the context and concentration of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with nitric oxide synthase can affect the production of nitric oxide, which plays a crucial role in cellular signaling and metabolism . Additionally, the compound can modulate the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-2-18-13(17)16-7-3-12(4-8-16)11-15-9-5-14-6-10-15;;/h12,14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARENOCWWDCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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